molecular formula C30H46O4 B1151703 Sculponeatic acid CAS No. 1169806-02-3

Sculponeatic acid

Cat. No.: B1151703
CAS No.: 1169806-02-3
M. Wt: 470.7 g/mol
InChI Key:
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Description

Sculponeatic acid is a natural product found in Isodon sculponeatus with data available.

Scientific Research Applications

Natural Occurrence and Structural Elucidation

  • Sculponeatic acid, identified as a new A-ring contracted oleanane triterpenoid, was isolated from the plant Isodon sculponeata. Its structure was determined through extensive spectroscopic analysis, marking the first report of its kind in natural occurrence (Wang, Li, & Liu, 2009).

Cytotoxic Properties and Antitumor Activity

  • In a study exploring ent-kaurane diterpenoids from Isodon sculponeata, various compounds including this compound were isolated. Some of these compounds demonstrated significant cytotoxicity against human tumor cells K562 and T24, highlighting their potential in cancer therapy (Jiang et al., 2002).

Synthesis and Chemical Properties

  • A study focused on the total synthesis of (±)-sculponeatin N, a compound related to this compound, showcasing the potential for laboratory synthesis of these complex molecules. This synthesis involved various chemical reactions including a regio- and stereoselective aldol reaction and a radical cyclization (Pan et al., 2014).

Other Related Compounds and Their Bioactivities

  • Further research on Isodon sculponeatus revealed new ent-kaurane diterpenoids, including sculponeatins J and K, which were tested for cytotoxicity against human tumor cells. This research highlights the range of bioactive compounds in this plant species and their potential medicinal applications (Jiang et al., 2010).

Safety and Hazards

The safety data sheet for Sculponeatic acid suggests that it may cause skin and eye irritation. In case of contact, it’s recommended to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

The future directions of Sculponeatic acid research could involve further exploration of its genetic potential for the discovery of novel secondary metabolites and enhancement of secondary metabolite production . This could result in novel and more affordable medicines and food additives .

Biochemical Analysis

Biochemical Properties

Sculponeatic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with hydroxylases, which are enzymes that introduce hydroxyl groups into organic substrates. This compound has been shown to inhibit certain hydroxylases, thereby affecting the hydroxylation process . Additionally, this compound interacts with proteins involved in the regulation of oxidative stress, potentially acting as an antioxidant .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, this compound can alter gene expression and cellular metabolism . For instance, it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, thereby reducing inflammation . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. One notable mechanism is the inhibition of enzyme activity through direct binding to the active site . This inhibition can lead to changes in metabolic pathways and gene expression. Additionally, this compound can activate certain signaling pathways by binding to cell surface receptors, leading to downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation . Prolonged exposure to high concentrations of this compound may lead to cytotoxic effects in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and oxidases, influencing the breakdown and oxidation of lipids . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria . This localization is crucial for its activity, as it allows this compound to interact with target biomolecules in these compartments .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling . The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, enhancing its efficacy .

Properties

IUPAC Name

(3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-4,5,6,7,8,9,11,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)19(22(30)23(25)32)8-9-21-28(27,6)11-10-20-26(3,4)16-18(17-31)29(20,21)7/h8,16,20-23,31-32H,9-15,17H2,1-7H3,(H,33,34)/t20-,21-,22+,23-,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBHOGULYDHHCV-XENLZXDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C(=CC3(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098380
Record name (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169806-02-3
Record name (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169806-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the discovery of sculponeatic acid?

A1: this compound is a notable discovery because it represents the first naturally occurring example of an A-ring contracted oleanane triterpenoid. [] This unique structural feature distinguishes it from other known oleanane triterpenoids and could potentially lead to unique biological activities.

Q2: What information is available about the structural characterization of this compound?

A2: The research paper primarily focuses on the isolation and structural elucidation of this compound from the plant Isodon sculponeata. [] While the paper confirms its identification as a novel A-ring contracted oleanane triterpenoid, specific details like molecular formula, weight, and comprehensive spectroscopic data are not provided within the abstract. Further research publications are needed to explore these specific characteristics.

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